3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione
Description
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a phenyl group at the 1-position and a 6-ethoxybenzothiazole-2-thiol moiety at the 3-position. The benzothiazole ring system is known for its pharmacological relevance, including antimicrobial, anti-inflammatory, and anticancer activities, while the succinimide core is common in bioactive molecules. The ethoxy group on the benzothiazole may enhance lipophilicity, influencing membrane permeability, and the thioether linkage could confer metabolic stability compared to oxygen analogs.
Properties
IUPAC Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-2-24-13-8-9-14-15(10-13)25-19(20-14)26-16-11-17(22)21(18(16)23)12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOLKRZZEWNHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is a complex organic compound notable for its diverse biological activities. The benzothiazole moiety contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound through various studies, including its mechanism of action, therapeutic potential, and structure-activity relationships (SAR).
The molecular formula for this compound is with a molecular weight of approximately 402.49 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| LogP | 4.67 |
| PSA | 92.73 |
| Melting Point | Not Available |
| Solubility | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:
- Ion Channel Modulation : Influencing neurotransmitter systems in the brain, potentially providing anticonvulsant effects.
- Enzyme Inhibition : The compound has shown inhibitory activity on carbonic anhydrase isoenzymes, which are crucial for maintaining acid-base balance and fluid secretion in biological systems .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives similar to this compound. For instance, compounds with a benzothiazole core have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 8j | U937 | 5.2 | Induces apoptosis via procaspase-3 activation |
| Compound 8k | MCF-7 | 6.6 | Similar mechanism as above |
The presence of the benzothiazole moiety is crucial for enhancing anticancer activity and selectivity.
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of benzothiazole derivatives. They have been evaluated for their effectiveness against various pathogens, indicating potential applications in treating infections.
Anti-inflammatory Effects
Compounds structurally related to this compound have been investigated for their anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation .
Study on Anticancer Activity
A study focused on the synthesis and evaluation of benzothiazole derivatives revealed that compounds with structural similarities to our target compound exhibited potent anticancer activity against both procaspase-3 expressing and non-expressing cell lines. The results indicated that these compounds could effectively induce apoptosis by activating caspase pathways .
Dual Inhibition Study
Another research effort aimed at developing dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) demonstrated that similar benzothiazole-based compounds could achieve significant antinociceptive effects in pain models. This suggests that our compound might also possess similar dual inhibitory capabilities .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzothiazole derivatives. Key findings include:
- Benzothiazole Moiety : Essential for anticancer activity.
- Substituent Variations : Modifications on the phenyl ring can enhance potency and selectivity.
- Electronic Effects : Electron-withdrawing groups improve interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring or benzothiazole system. Two key analogs are discussed below, with their implications for physicochemical and biological properties.
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-iodophenyl)pyrrolidine-2,5-dione (CAS 372969-99-8)
- Structure : The phenyl group at the 1-position is substituted with an iodine atom at the 2-position.
- Molecular Weight : 510.37 g/mol (vs. ~436.45 g/mol for the target compound).
- Research Context: This compound is listed as a research chemical, with pricing data indicating commercial availability for non-human studies .
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- Structure : The phenyl group at the 1-position bears a 4-methoxy substituent.
- Molecular Weight : Estimated ~466.48 g/mol.
- Key Differences :
- The methoxy group is electron-donating, which may enhance solubility in polar solvents and influence electronic interactions in target binding.
- Reduced steric hindrance compared to the iodo analog could improve bioavailability.
Comparative Data Table
Discussion of Structural and Functional Implications
- Substituent Effects: Electron-Withdrawing Groups (e.g., Iodo): May reduce electron density on the phenyl ring, affecting binding to electron-rich biological targets. The iodine atom’s size could also hinder interactions in sterically sensitive environments. The methoxy group’s polarity might enhance interactions with hydrophilic binding pockets.
- Benzothiazole Modifications : The 6-ethoxy group in all analogs likely contributes to lipophilicity, influencing cell membrane penetration. Thioether linkages may resist oxidative metabolism compared to ethers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
